molecular formula C18H22N2O4 B5504446 N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B5504446
M. Wt: 330.4 g/mol
InChI Key: OZNRYADRXZFKKF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound. Its study is essential for understanding its potential applications and interactions in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

  • The synthesis of similar bicyclic structures often involves intramolecular reductive cyclopropanation of substituted N,N-dialkylcarboxamides, as demonstrated in the synthesis of 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons (Gensini et al., 2002).
  • The intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates is another method, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems (Francisco, Herrera, & Suárez, 2003).

Molecular Structure Analysis

  • The molecular structure of such compounds often exhibits a bicyclic framework with equatorial positions of substituent groups, contributing to their stability and reactivity. X-ray crystal structure analyses can provide detailed insights into their molecular configurations (Gensini et al., 2002).

Chemical Reactions and Properties

  • Bicyclic compounds like N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide participate in various chemical reactions, including intramolecular cyclization and chemoselective reduction (Napolitano et al., 2010). These reactions are crucial for modifying the compound's functional groups and enhancing its properties.

Physical Properties Analysis

  • The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. Bicyclic compounds exhibit unique physical properties due to their constrained geometry and the presence of multiple functional groups.

Chemical Properties Analysis

  • The chemical properties, such as reactivity, stability, and interactions with other molecules, are defined by the compound's molecular structure. The presence of acetyl and amide groups in the molecule influences its chemical behavior in organic synthesis and potential biological interactions.

References

  • Gensini, M., Kozhushkov, S., Yufit, D. S., Howard, J., Es-Sayed, M., & Meijere, A. (2002). European Journal of Organic Chemistry, 2002(15), 2499-2507. Consensus Paper.
  • Francisco, C. G., Herrera, A., & Suárez, E. (2003). The Journal of Organic Chemistry, 68(3), 1012-7. Consensus Paper.
  • Napolitano, C., Borriello, M., Cardullo, F., Donati, D., Paio, A., & Manfredini, S. (2010). Tetrahedron, 66, 5492-5497. Consensus Paper.

properties

IUPAC Name

N-(4-acetamidophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11(21)19-12-5-7-13(8-6-12)20-14(22)18-10-9-17(4,15(23)24-18)16(18,2)3/h5-8H,9-10H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRYADRXZFKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[4-(Acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

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